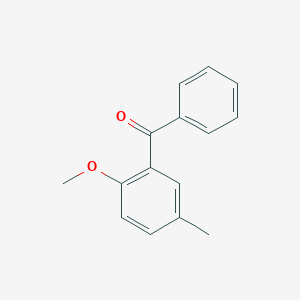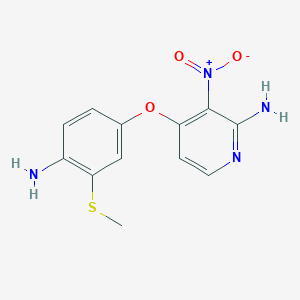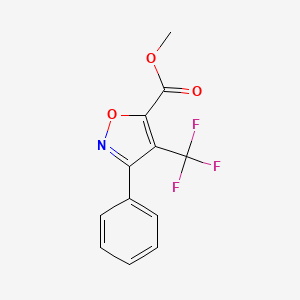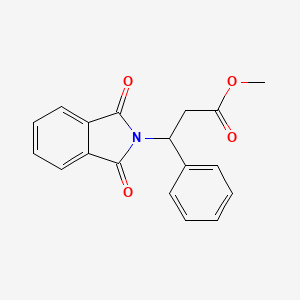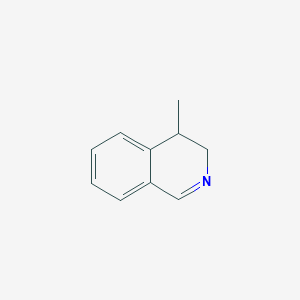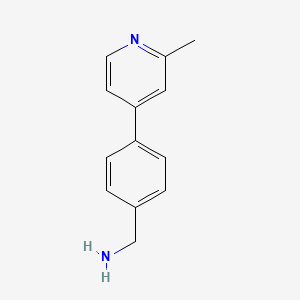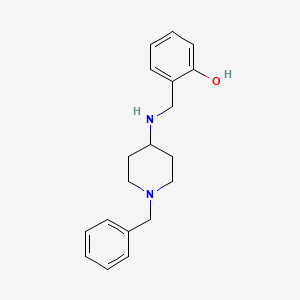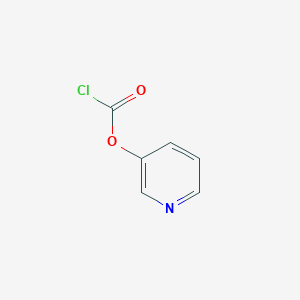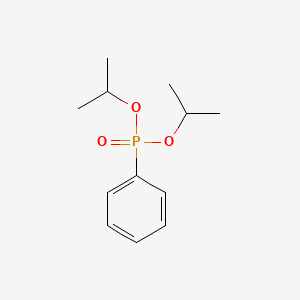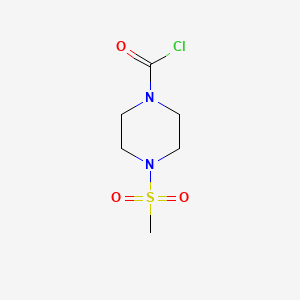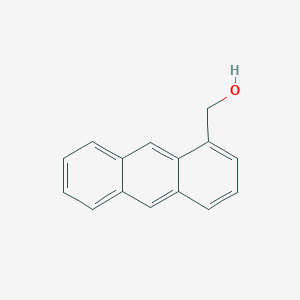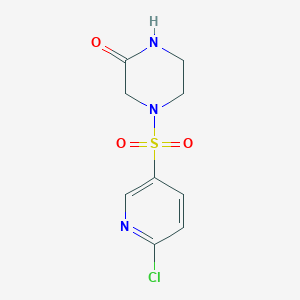
4-(6-Chloropyridin-3-yl)sulfonylpiperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Chloropyridin-3-yl)sulfonylpiperazin-2-one is a chemical compound with the molecular formula C9H10ClN3O3S and a molecular weight of 275.71 g/mol . This compound is characterized by the presence of a chloropyridine ring attached to a sulfonyl group, which is further connected to a piperazinone ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloropyridin-3-yl)sulfonylpiperazin-2-one typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with piperazin-2-one under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to maintain consistency .
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-Chloropyridin-3-yl)sulfonylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
4-(6-Chloropyridin-3-yl)sulfonylpiperazin-2-one is used in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 4-(6-Chloropyridin-3-yl)sulfonylpiperazin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(6-Chloropyridin-3-yl)carbonylpiperazin-2-one
- 4-(6-Chloropyridin-3-yl)methylpiperazin-2-one
- 4-(6-Chloropyridin-3-yl)ethoxypiperazin-2-one
Uniqueness
4-(6-Chloropyridin-3-yl)sulfonylpiperazin-2-one is unique due to its sulfonyl group, which imparts distinct chemical reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research applications where sulfonyl functionality is required .
Propriétés
Formule moléculaire |
C9H10ClN3O3S |
|---|---|
Poids moléculaire |
275.71 g/mol |
Nom IUPAC |
4-(6-chloropyridin-3-yl)sulfonylpiperazin-2-one |
InChI |
InChI=1S/C9H10ClN3O3S/c10-8-2-1-7(5-12-8)17(15,16)13-4-3-11-9(14)6-13/h1-2,5H,3-4,6H2,(H,11,14) |
Clé InChI |
QJSBGOOYHWHKCS-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC(=O)N1)S(=O)(=O)C2=CN=C(C=C2)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
